molecular formula C24H24ClNO5 B11461736 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one

3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one

Cat. No.: B11461736
M. Wt: 441.9 g/mol
InChI Key: WDCBUZQBEHTVMH-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenoxy and trimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 4-chlorophenol, which is then reacted with a suitable halogenating agent to produce 4-chlorophenoxybenzene.

    Amination: The chlorophenoxybenzene is then subjected to amination using aniline derivatives to form the corresponding amino compound.

    Coupling with Trimethoxyphenyl Group: The final step involves coupling the amino compound with 3,4,5-trimethoxybenzaldehyde under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(3,4,5-trimethoxyphenyl)propan-1-one: shares structural similarities with other compounds such as:

Uniqueness

    Unique Structural Features: The presence of both chlorophenoxy and trimethoxyphenyl groups in the same molecule.

    Distinct Biological Activities: Potential for unique biological activities due to its specific chemical structure.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

IUPAC Name

3-[4-(4-chlorophenoxy)anilino]-1-(3,4,5-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C24H24ClNO5/c1-28-22-14-16(15-23(29-2)24(22)30-3)21(27)12-13-26-18-6-10-20(11-7-18)31-19-8-4-17(25)5-9-19/h4-11,14-15,26H,12-13H2,1-3H3

InChI Key

WDCBUZQBEHTVMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCNC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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